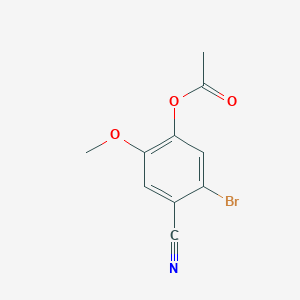

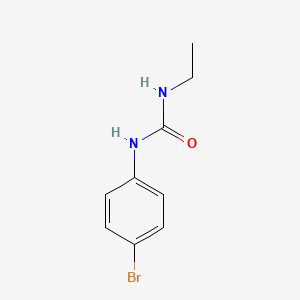

5-Bromo-4-cyano-2-methoxyphenyl acetate

Overview

Description

The compound 5-Bromo-4-cyano-2-methoxyphenyl acetate is a chemical entity that can be associated with various research areas, including organic synthesis and potential applications in material science or biology. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of related brominated and methoxy substituted compounds involves multi-step reactions, often starting with a bromination step followed by further functional group transformations. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination, aldol condensation, and a selective hydrogenation reaction, yielding a 68% success rate . This suggests that a similar approach could be applied to synthesize this compound, with appropriate modifications to introduce the cyano and acetate groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal analysis and density functional theory (DFT) calculations. For example, the structure of 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone was confirmed to exist in the hydrazone tautomeric form in the solid state and solution . Similarly, the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed that the methoxy group is almost coplanar with the phenyl ring, and the bromine atom is electron-withdrawing . These findings can provide a basis for predicting the molecular geometry and electronic structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated and methoxy substituted compounds can be quite diverse. For instance, 3-bromo-5-methoxyfuran-2(5H)-one was shown to undergo reactions with nucleophiles to form cyclopropane bis-lactones . This indicates that the bromine atom in such compounds can act as a reactive site for nucleophilic substitution reactions. Therefore, this compound may also participate in similar reactions, potentially leading to the formation of novel cyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods and theoretical calculations. For example, the spectroscopic characterization of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provided insights into its molecular interactions and potential reactivity . Additionally, the biological evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One demonstrated antimicrobial activities, suggesting that brominated and methoxy substituted compounds can have significant biological properties . These studies can inform the expected physical and chemical behavior of this compound, including its potential applications in biological systems.

Scientific Research Applications

Biological Activity of Pyrimidine Derivatives : The compound has been involved in the synthesis of pyrimidine derivatives, which have shown antimicrobial and anticancer activities. For instance, disubstituted-5-cyano-4-hydroxypyrimidines have been prepared and tested for their biological activities, including antimicrobial effects and inhibitory actions against breast carcinoma cells (El-Moneim, 2014) El-Moneim (2014).

Synthesis of Bromophenol Derivatives : It has been used in the synthesis of bromophenol derivatives, which have potential applications as natural antioxidants in food and pharmaceutical industries. Bromophenols isolated from marine red algae showed significant radical scavenging activity, suggesting their use as natural antioxidants (Li et al., 2012) Li, Gloer, & Wang (2012).

Inhibition of Biofilm Formation : A derivative of 5-Bromo-4-cyano-2-methoxyphenyl acetate has been studied for its ability to inhibit biofilm formation on PVC material. This could have implications in medical device manufacturing and sanitation (Zhen-long, 2008) Zhen-long (2008).

Synthesis of Alkyl Radicals with Beta-Leaving Groups : The compound has been used in studies exploring the synthesis of alkyl radicals containing two different beta-leaving groups. This research has potential applications in organic chemistry and pharmaceutical synthesis (Bales et al., 2001) Bales, Horner, Huang, Newcomb, Crich, & Greenberg (2001).

Synthesis of Brominated Trihalomethylenones : It has been investigated in the synthesis of brominated trihalomethylenones, which serve as versatile precursors for various pyrazoles with potential pharmaceutical applications (Martins et al., 2013) Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso (2013).

Antibacterial Properties : Bromophenols derived from this compound have shown antibacterial properties, particularly against strains of bacteria, suggesting their potential in developing new antibiotics (Xu et al., 2003) Xu, Fan, Yan, Li, Niu, & Tseng (2003).

Mechanism of Action

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(5-bromo-4-cyano-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXPDEWOKWKDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246900 | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

515832-53-8 | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515832-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)